molecular formula C6H10ClN3O B6245032 rac-(1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutan-1-ol hydrochloride, trans CAS No. 2408963-54-0

rac-(1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutan-1-ol hydrochloride, trans

Cat. No.: B6245032
CAS No.: 2408963-54-0
M. Wt: 175.6
InChI Key:
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Description

“rac-(1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutan-1-ol hydrochloride, trans” is a synthetic compound that belongs to the class of cyclobutanols. This compound features a cyclobutane ring substituted with a triazole moiety, making it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutan-1-ol hydrochloride, trans” typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Triazole Group: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to introduce the triazole moiety.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could potentially target the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could lead to an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or other bioactive agents.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as antifungal or antibacterial activity.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for “rac-(1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutan-1-ol hydrochloride, trans” would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The triazole moiety could play a crucial role in binding to the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol Derivatives: Compounds with similar cyclobutane structures.

    Triazole-Containing Compounds: Other molecules featuring the triazole ring.

Uniqueness

What sets “rac-(1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutan-1-ol hydrochloride, trans” apart is the specific combination of the cyclobutane ring and the triazole moiety, which may confer unique chemical and biological properties.

Properties

CAS No.

2408963-54-0

Molecular Formula

C6H10ClN3O

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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